molecular formula C9H6ClFN2O B1624384 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole CAS No. 350672-16-1

2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole

Cat. No. B1624384
M. Wt: 212.61 g/mol
InChI Key: YYEFHXOELYYOTP-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of such compounds typically involves several steps, including the formation of the oxadiazole ring and the introduction of the chloromethyl and fluorophenyl groups . The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it’s used . For example, the chloromethyl group might undergo nucleophilic substitution reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined using a variety of techniques, including melting point and boiling point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Polymer Development

2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole is used in the synthesis of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, exhibiting high thermal stability and blue fluorescence. These polymers are developed through solution polycondensation reactions involving aromatic diamines with preformed 1,3,4-oxadiazole rings and an aromatic dianhydride incorporating ether linkages and hexafluoroisopropylidene group. The resulting polymers are soluble in polar organic solvents, forming smooth, pinhole-free coatings on silicon wafers. Their thermal stability is notable, with decomposition temperatures above 410°C, and they exhibit a glass transition in the temperature range of 183–217°C. Some of these polymers in solution exhibit blue fluorescence, making them potential candidates for optoelectronic applications due to their promising thermal properties and fluorescence characteristics (Hamciuc, Hamciuc, & Brumǎ, 2005).

Optical and Electronic Materials

Research on 1,3,4-oxadiazole derivatives, including those related to 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole, has explored their potential in nonlinear optical applications. One study synthesized derivatives containing 2-fluoro-4-methoxy phenyl groups, characterizing them through spectral studies and evaluating their nonlinear optical properties using open-aperture z-scan experiments. These compounds, particularly those containing bromine, demonstrated optical limiting behavior at specific wavelengths, indicating potential applications in optoelectronics due to their desirable optical nonlinearity (Chandrakantha et al., 2011).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used . This information is typically determined through toxicological studies and is used to develop safety guidelines for handling and disposal .

Future Directions

The future directions for research on a compound like this could include further studies to better understand its properties and potential applications . This might involve developing new synthetic methods, studying its reactivity, or exploring its use in various industrial or biomedical applications .

properties

IUPAC Name

2-(chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-5-8-12-13-9(14-8)6-2-1-3-7(11)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEFHXOELYYOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473524
Record name 2-(chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole

CAS RN

350672-16-1
Record name 2-(chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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